2-(benzylamino)acetic acid

Peptide SAR Conformational Analysis Medicinal Chemistry

Researchers face ambiguity when separating aromatic interactions from stereochemical effects in peptide SAR studies. N-benzylglycine (2-(benzylamino)acetic acid) solves this as an achiral glycine analogue with a benzyl side chain. - Replaces phenylalanine residues to isolate π-stacking contributions (validated in bradykinin SAR). - HCl salt offers 495.91 mM DMSO solubility for high-throughput screening stocks. - Secondary amine handle enables further diversification for CNS lead optimization.

Molecular Formula C9H11NO2
Molecular Weight 167.17 g/mol
Cat. No. B12391739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylamino)acetic acid
Molecular FormulaC9H11NO2
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNCC(=O)O
InChIInChI=1S/C9H11NO2/c11-9(12)7-10-6-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12)/i7+1,9+1
InChIKeyKGSVNOLLROCJQM-VEJAREIZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzylamino)acetic Acid (N-Benzylglycine) Overview


2-(Benzylamino)acetic acid (N-benzylglycine, CAS 17136-36-6) is an N-alkylated glycine derivative characterized by a benzyl substituent on the α-amino group. It has a molecular weight of 165.19 g/mol and an XLogP3-AA value of -1.4 [1]. The compound serves as a versatile building block in peptide chemistry and medicinal synthesis, where its achiral, aromatic side chain confers distinct physicochemical properties compared to unsubstituted glycine or chiral aromatic amino acids [2].

Why N-Benzylglycine Cannot Be Simply Replaced


Generic substitution fails because N-benzylglycine occupies a unique chemical space: it combines the backbone flexibility of glycine with the hydrophobic and steric bulk of a benzyl group, but crucially lacks a chiral center. This differentiates it from both the parent glycine—which lacks the aromatic moiety required for π-stacking interactions—and from phenylalanine, which introduces chirality and a different side-chain connectivity [1][2]. These differences manifest in altered solubility, receptor binding, and conformational behavior, as quantified in the evidence below.

N-Benzylglycine Differentiation Evidence


Stereochemical Decoupling in SAR Studies

N-Benzylglycine is an achiral structural isomer of phenylalanine. While both compounds contain a phenyl ring and contribute similar hydrophobic bulk, phenylalanine possesses a chiral α-carbon center, whereas N-benzylglycine does not [1]. This fundamental difference allows researchers to isolate the contribution of aromatic side-chain interactions from stereochemical effects in structure-activity relationship (SAR) studies [2].

Peptide SAR Conformational Analysis Medicinal Chemistry

DMSO Solubility vs. Glycine

The hydrochloride salt of 2-(benzylamino)acetic acid exhibits dramatically improved solubility in DMSO compared to the parent amino acid glycine. The N-benzylglycine HCl salt achieves a solubility of 495.91 mM (100 mg/mL) in DMSO with ultrasonication , whereas glycine is reported as insoluble in DMSO . Even the free base of N-benzylglycine shows measurable DMSO solubility of 12.11 mM (2 mg/mL) under heated conditions [1], a stark contrast to the negligible solubility of glycine.

Formulation Development In Vitro Assays Solubility Optimization

Bioactivity Impact in Bradykinin Analogues

In a direct comparative study, linear Thr6-bradykinin (BK) analogues incorporating N-benzylglycine in place of phenylalanine at positions 5 and/or 8 were evaluated on isolated rat duodenum preparations. The substitution caused a substantial decrease in potency compared to the native peptide sequence [1]. While the magnitude of the decrease is not numerically specified, the study conclusively demonstrates that N-benzylglycine is not a silent replacement for phenylalanine; it significantly alters pharmacological activity, underscoring its value as a functional probe in SAR investigations.

Peptide Engineering Bradykinin Antagonists Pharmacological Screening

Chiral Derivatization in Chromatography

N-Benzylglycine is employed as a chiral derivatizing agent in chromatography to improve the separation of enantiomers in complex mixtures, a critical step in drug purity analysis . While the performance metrics against alternative agents are not provided, this application highlights a distinct functional niche that is not fulfilled by simple glycine or common aromatic amino acids, which lack the appropriate combination of an aromatic chromophore and a secondary amine for facile derivatization.

Analytical Chemistry Chiral Chromatography Enantiomer Separation

CNS Therapeutics Building Block

N-Benzylglycine is reported as a key building block in the synthesis of pharmaceuticals targeting neurological disorders, where it contributes to enhanced drug efficacy and selectivity . This contrasts with glycine, which serves primarily as a metabolic precursor or neurotransmitter, and with phenylalanine, which is a proteogenic amino acid with limited direct utility as a building block for synthetic modifications. The N-benzyl substitution imparts unique physicochemical properties that can improve blood-brain barrier penetration and target engagement.

Neurological Drug Development Medicinal Chemistry CNS Therapeutics

N-Benzylglycine Application Scenarios


Stereochemical Decoupling in Peptide SAR

Use N-benzylglycine to replace phenylalanine residues in peptide analogues. The achiral nature of N-benzylglycine allows researchers to isolate the contribution of aromatic π-stacking from stereochemical effects, as demonstrated in bradykinin SAR studies where substitution significantly altered biological potency [1]. This decoupling is essential for rational peptide drug design.

DMSO Formulation for In Vitro Assays

Leverage the high DMSO solubility of 2-(benzylamino)acetic acid hydrochloride (495.91 mM) to prepare concentrated stock solutions for in vitro pharmacological assays. This is particularly valuable when working with glycine-based building blocks that are otherwise insoluble in DMSO, enabling high-throughput screening workflows that require DMSO as the vehicle .

CNS-Targeted Pharmaceutical Intermediate Synthesis

Incorporate N-benzylglycine as a building block in the synthesis of lead compounds for neurological disorders. Its benzyl group enhances lipophilicity and may improve blood-brain barrier penetration compared to glycine, while its secondary amine provides a synthetic handle for further diversification . This scaffold is particularly suited for generating analogues with improved efficacy and selectivity.

Chiral Derivatization for Enantiomer Resolution

Employ N-benzylglycine as a derivatizing agent to resolve enantiomers in complex mixtures via chromatographic methods. The compound's aromatic chromophore facilitates UV detection, and its secondary amine allows for facile conjugation to chiral analytes, improving separation efficiency crucial for drug purity analysis .

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